molecular formula C22H37N7O12 B12097964 H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH

H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH

Cat. No.: B12097964
M. Wt: 591.6 g/mol
InChI Key: CQBUSNQERVCXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids: alanine, aspartic acid, serine, glycine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water or triisopropylsilane.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with consistent quality. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: The serine and aspartic acid residues can be oxidized under specific conditions, leading to the formation of modified peptides.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism by which H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH: can be compared with other synthetic peptides such as:

    H-DL-Ala-DL-Glu-DL-Ser-DL-Gly-DL-Lys-OH: Similar structure but with glutamic acid instead of aspartic acid.

    H-DL-Ala-DL-Asp-DL-Thr-DL-Asp-Gly-DL-Lys-OH: Contains threonine instead of serine.

    H-DL-Ala-DL-Asp-DL-Ser-DL-Glu-Gly-DL-Lys-OH: Aspartic acid replaced with glutamic acid in one position.

These peptides share structural similarities but differ in their specific amino acid composition, which can influence their chemical properties and biological activities.

Conclusion

This compound: is a versatile synthetic peptide with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility in scientific research.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBUSNQERVCXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N7O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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